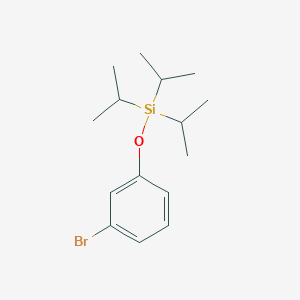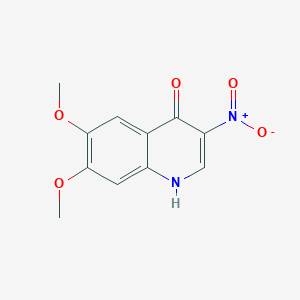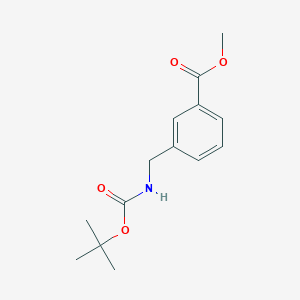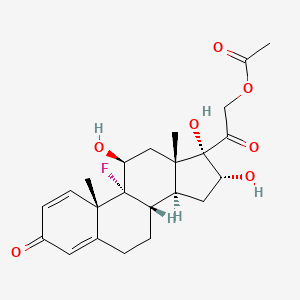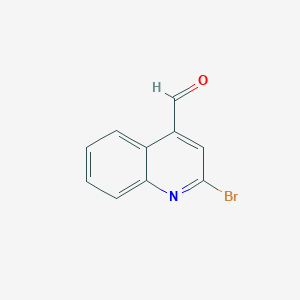![molecular formula C7H6ClN3 B1603938 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 65749-86-2](/img/structure/B1603938.png)
4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound with the molecular formula C7H6ClN3. It is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . This compound has shown effectiveness against bacteria such as Staphylococcus and Mycobacterium tuberculosis .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is the enzyme DNA gyrase . This enzyme plays a crucial role in bacterial DNA replication, making it an effective target for antibacterial drugs .
Mode of Action
This compound binds to DNA gyrase, preventing it from breaking down the bacterial DNA . This inhibits the growth of bacteria, making the compound effective against bacterial infections .
Biochemical Pathways
The compound’s interaction with DNA gyrase affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound prevents the unwinding of DNA, which is a necessary step in DNA replication . This leads to the inhibition of bacterial growth .
Result of Action
The inhibition of DNA gyrase by this compound leads to the prevention of bacterial DNA replication . This results in the inhibition of bacterial growth, making the compound effective against bacterial infections .
Action Environment
The compound is stable under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine has been found to bind to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA . It also has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .
Cellular Effects
In vitro studies have shown that derivatives of this compound have anticancer properties . They have been found to induce cell cycle arrest and apoptosis in cancer cells . These compounds have also been shown to up-regulate pro-apoptotic proteins such as P53, BAX, DR4, and DR5, while down-regulating anti-apoptotic proteins like Bcl2 .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to enzymes and influencing gene expression . For instance, it has been found to bind to DNA gyrase, an enzyme involved in DNA replication and transcription . This binding prevents the enzyme from breaking down bacterial DNA, thereby inhibiting bacterial growth .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine can be achieved through various methods. One common approach involves the use of cyclopentylamine, DIPEA, and EtOAc at room temperature, followed by a series of reactions involving reagents such as 3,3-diethoxy-propyne, CuCl, 6-methylpicolinic acid, NaI, K2CO3, and DMSO . Another method involves the use of microwave techniques to introduce chlorine atoms at specific positions on the pyrrolo[2,3-d]pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored as a robust approach for the preparation of pyrrolo[2,3-d]pyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: This compound can participate in nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although detailed reaction mechanisms are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include CuCl, 6-methylpicolinic acid, NaI, K2CO3, and DMSO . Reaction conditions often involve room temperature or slightly elevated temperatures to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted pyrrolo[3,2-d]pyrimidine derivatives .
Scientific Research Applications
4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: Another purine analog with similar antibacterial properties.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds often contain chlorine atoms at various positions and are used in the development of kinase inhibitors.
Uniqueness
4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-10-5-2-3-9-6(5)7(8)11-4/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKZZFKLMGDUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634960 | |
| Record name | 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65749-86-2 | |
| Record name | 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1603858.png)

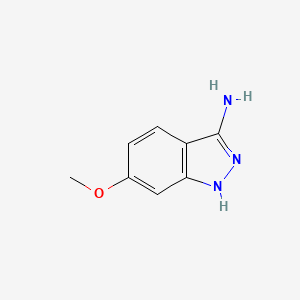
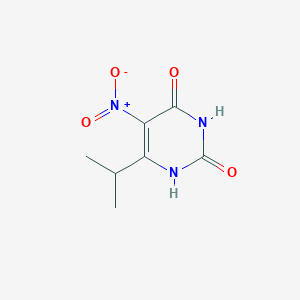
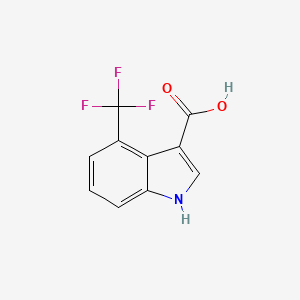
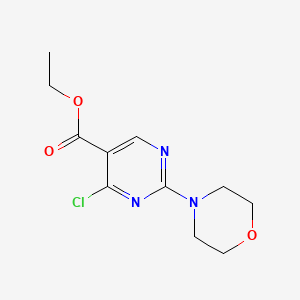
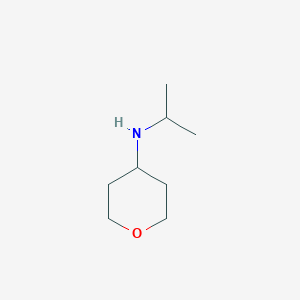
![1-Oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B1603866.png)
